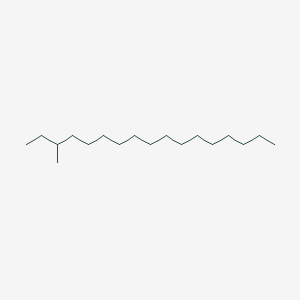

3-Methylheptadecane

Description

Significance of Methyl-Branched Alkanes in Biological and Geochemical Contexts

Methyl-branched alkanes are widely distributed in nature, occurring in both biological organisms and geological formations. Their presence and distribution patterns serve as important biomarkers, providing insights into the source of organic matter, paleoenvironmental conditions, and geological processes.

In biological systems, methyl-branched alkanes are synthesized by various organisms, including bacteria, algae, fungi, and plants frontiersin.orgresearchgate.netcsic.es. For instance, certain cyanobacteria are known to produce methylheptadecanes, including 3-methylheptadecane, which can function as membrane lipid components . Methyl-branched alkanes also play roles in insect communication, serving as components of cuticular hydrocarbons and pheromones oup.comresearchgate.net. The specific branching patterns and chain lengths can be indicative of the producing organism and its metabolic pathways frontiersin.org.

Geochemically, methyl-branched alkanes are found in crude oil, natural gas, and sedimentary rocks ontosight.aicsic.esucr.edu. They are considered crucial components in organic geochemistry for genetically relating oils and source rocks csic.esresearchgate.net. The distribution of branched alkanes can reflect the depositional environment of source rocks; for example, certain distributions with even-number predominance might suggest evaporitic facies or marine carbonate environments csic.es. The presence of branched alkanes with quaternary carbon atoms, including some methyl-branched types, has been reported in sediments spanning vast geological timescales, indicating their widespread occurrence in the geological record and suggesting a biological origin researchgate.netpnas.orgfrontiersin.org. Their abundance can be correlated with factors such as the odd-even predominance of short-chain n-alkanes, which in turn can indicate the input of archaea or algal organic matter and specific paleoenvironmental conditions frontiersin.orgfrontiersin.org.

Structural Characteristics and Isomeric Considerations within the Heptadecane (B57597) Family

Heptadecane (C17H36) is a straight-chain alkane with 17 carbon atoms nih.govebi.ac.uk. The heptadecane family encompasses numerous structural isomers, all sharing the molecular formula C17H36. Isomers of heptadecane can theoretically include various branching patterns along the 17-carbon chain. However, this compound has the molecular formula C18H38, indicating it is an isomer of octadecane, not heptadecane. It is a branched alkane with 18 carbon atoms. Specifically, it has a 17-carbon main chain with a methyl group on the third carbon.

The number of theoretically possible structural isomers increases significantly with the number of carbon atoms wikipedia.org. For alkanes with 18 carbon atoms (C18H38), the number of possible isomers is substantial. This compound is one specific isomer within this large set. Its structure features a methyl group branching from the third carbon of a linear seventeen-carbon chain.

Compared to its straight-chain counterpart, n-octadecane (C18H38), this compound exhibits different physical properties due to its branched structure ontosight.ai. Branching generally leads to decreased intermolecular forces (van der Waals forces) compared to linear alkanes of the same molecular weight, which can result in lower boiling points and melting points ontosight.ai.

This compound also possesses a stereocenter at the third carbon atom, meaning it can exist as a pair of enantiomers (R and S configurations) . This stereoisomerism adds another layer of complexity to its structural considerations.

A comparison of some physical properties for n-heptadecane and this compound (where data is available) highlights the influence of structure:

| Property | n-Heptadecane (C17H36) | This compound (C18H38) |

| Molecular Formula | C17H36 | C18H38 |

| Molecular Weight | 240.475 g/mol fishersci.fi | 254.5 g/mol nih.gov |

| Boiling Point | 301.9 °C wikipedia.org | ~315 °C |

| Melting Point | 21.1 - 22.9 °C wikipedia.org | -6 °C stenutz.eu |

| Density | 0.7770 g/cm³ @ 25 °C thegoodscentscompany.com | 0.8 g/cm³ |

Note: Boiling point data for this compound varies across sources; ~315 °C is an approximate value cited in one source . Another source gives a boiling point of 304.9°C for 2-methylheptadecane (B108993) , which is a different isomer.

Overview of Current Research Trajectories for this compound

Current research involving this compound appears in various fields, primarily focusing on its identification, synthesis, and role as a biomarker. Studies in organic geochemistry continue to investigate the occurrence and distribution of branched alkanes, including methyl-branched isomers like this compound, in sediments and petroleum to understand past environments and the origin of organic matter frontiersin.orgfrontiersin.orgmdpi.com. Its tentative identification in deep-sea drilling project sediments highlights its relevance in geochemical studies deepseadrilling.org.

Research also explores the biological synthesis of methyl-branched alkanes by microorganisms and their ecological functions. For example, studies on cyanobacteria have identified this compound as a component of their membrane lipids .

Furthermore, synthetic organic chemistry research is concerned with the enantioselective synthesis of methyl-branched alkanes, including isomers of methylheptadecane, often in the context of studying insect pheromones and other biologically active compounds oup.comacs.orgacs.org. While this compound itself is not explicitly stated as a pheromone in the provided results, related methyl-branched heptadecane isomers (like 7-methylheptadecane (B13817674) and 5-methylheptadecane) have been identified as pheromone components in insects researchgate.netacs.orgacs.org, suggesting potential research interest in this compound within this area or for comparative studies.

The compound has also been reported in natural sources such as Vanilla madagascariensis and Vanilla planifolia nih.gov. Its presence in plant materials suggests potential areas of research in natural product chemistry and its role in plant biology or as a volatile component.

Research also touches upon analytical methods for identifying and quantifying branched alkanes in complex mixtures, such as those found in geological samples or biological extracts, often employing techniques like gas chromatography-mass spectrometry (GC-MS) frontiersin.orgresearchgate.netpnas.orgfrontiersin.orgdeepseadrilling.org.

Structure

3D Structure

Properties

IUPAC Name |

3-methylheptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3)5-2/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDKJRSKBCPMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10880754 | |

| Record name | heptadecane, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Ultra Scientific MSDS] | |

| Record name | 3-Methylheptadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14531 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6418-44-6 | |

| Record name | Heptadecane, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006418446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | heptadecane, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10880754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylheptadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Natural Distribution of 3 Methylheptadecane in Diverse Systems

Detection in Botanical and Phytochemical Extracts

3-Methylheptadecane is found in the extracts of several plant species, contributing to their complex chemical compositions.

Presence in Vanilla Species (e.g., Vanilla madagascariensis, Vanilla planifolia)

This compound has been reported in Vanilla madagascariensis and Vanilla planifolia. nih.govnih.gov Hydrocarbon content in Vanilla bean species, including V. madagascariensis and V. planifolia, typically ranges between 0.2% and 0.6%. researchgate.net Analysis of these hydrocarbons has identified 25 n-alkanes, 17 branched alkanes, and 12 alkenes. researchgate.net this compound is among the branched alkanes found in these species. massey.ac.nz

The presence of this compound and other hydrocarbons in Vanilla species can vary depending on the species and origin. For instance, V. madagascariensis and V. planifolia have shown detectable levels of this compound. nih.govmassey.ac.nz

| Vanilla Species | This compound (% of total hydrocarbons) |

| Vanilla madagascariensis | 0.4 researchgate.netmassey.ac.nz |

| Vanilla planifolia | 0.8 researchgate.netmassey.ac.nz |

| Vanilla tahitensis | 0.1 researchgate.netmassey.ac.nz |

Identification in Medicinal Plant Extracts (e.g., Artemisia herba-alba, Citrullus colocynthis)

This compound has been identified as a component in the extracts of certain medicinal plants. Artemisia herba-alba, a perennial herbaceous plant used in folk medicine, has been analyzed for its chemical composition, and this compound has been detected in its organic extracts. researchgate.netgenome.jp

Contribution to Flower Essential Oil Composition (e.g., Paeonia × suffruticosa)

This compound is a minor component found in the essential oils of woody peony flowers (Paeonia × suffruticosa Andr.). Analysis of the essential oil composition of different Paeonia × suffruticosa cultivars has identified this compound among the volatile compounds. nih.govnih.govmdpi.comresearchgate.net

In a study analyzing the volatile components of Paeonia ostii 'Fengdan' under different cultivation conditions, this compound was detected in field-planted tree peonies but not in potted ones, suggesting that environmental factors may influence its presence. mdpi.com

Identification in Microbial Metabolic Profiles

Beyond the plant kingdom, this compound has also been found as a metabolite produced by certain microorganisms.

Occurrence in Cyanobacterial Strains (e.g., Calothrix scopulorum)

Branched alkanes, including methylheptadecanes, have been observed in certain clades of cyanobacteria. d-nb.infocopernicus.org Specifically, this compound has been reported in cultures of the filamentous cyanobacterium Calothrix scopulorum. copernicus.orgpherobase.comresearchgate.net While 7-methylheptadecane (B13817674) and 8-methylheptadecane (B84348) are more commonly discussed as biomarkers for certain cyanobacteria like Nodularia spumigena and Aphanizomenon sp., the presence of this compound in Calothrix scopulorum indicates the capability of this species to produce this branched alkane. d-nb.infocopernicus.org

Metabolite of Endophytic Fungi (e.g., Phomopsis sp. isolated from Andrographis paniculata)

Endophytic fungi, which live within plant tissues, are known to produce a variety of metabolites. researchgate.netamazonaws.com this compound has been identified as a component in the extract of an endophytic fungus, Phomopsis sp., isolated from the medicinal plant Andrographis paniculata. researchgate.netresearchgate.netamazonaws.com Analysis of the ethyl acetate (B1210297) extract of this Phomopsis strain using GC-MS revealed the presence of this compound among other compounds. researchgate.net This finding suggests that this specific endophytic fungus contributes to the chemical profile observed in extracts where it is present.

Volatile Compounds from Other Fungal Cultures (e.g., Trichoderma harzianum)

While direct mentions of this compound as a volatile compound specifically from Trichoderma harzianum in the search results are limited, research into fungal volatile organic compounds (VOCs) and metabolites indicates that fungi, including Trichoderma species, produce a variety of hydrocarbons. One study on Aspergillus nomius identified methylheptadecane among its volatile secondary metabolites researchgate.net. Another study evaluating Trichoderma harzianum for controlling downy mildew in sunflower investigated changes in root metabolite profiles, identifying various alkanes among other compounds, although this compound was not explicitly listed in the provided snippets of metabolites that contributed significantly to the principal component analysis researchgate.net. Fungal metabolites, including hydrocarbons, are known to play roles in their interactions with the environment and other organisms researchgate.net.

Role in Animal Chemical Ecology

In the realm of animal chemical ecology, this compound is recognized as a component of cuticular hydrocarbons (CHCs), particularly in insects. CHCs are a complex mixture of lipids found on the insect exoskeleton, serving primary functions in preventing desiccation and crucial secondary roles in chemical communication researchgate.netmdpi.com.

Component of Insect Cuticular Hydrocarbons (e.g., Pachycondyla analis, Iridomyrmex humilis)

This compound has been identified as a component in the cuticular hydrocarbon profiles of several ant species. In the African termite raiding ant Pachycondyla analis, this compound is among the compounds found in their CHC profiles, which are complex mixtures of alkanes, alkenes, and methyl-branched alkanes ranging from C8 to C31 up.ac.zaantwiki.orgresearchgate.net. These CHCs are synthesized internally and are under genetic influence, reflecting an insect's genetic makeup up.ac.zaantwiki.org. Analysis of CHCs in P. analis revealed variations in the proportions of alkenes and methyl-branched alkanes between colonies up.ac.za.

Similarly, this compound is present in the hydrocarbons identified from the Argentine ant, Iridomyrmex humilis. The hydrocarbons identified from I. humilis include normal alkanes, alkenes, and 3- and 5-monomethylalkanes in the C14 to C20 range researchgate.net. While heptadecane (B57597) and (Z)-nonadec-9-ene comprise a large percentage of the total hydrocarbons in I. humilis, this compound is also listed as a component, albeit in smaller relative amounts researchgate.net.

Table 1: Selected Cuticular Hydrocarbons Identified in Pachycondyla analis

| Compound | Retention Index (Ri) | Diagnostic EI-MS ions (m/z) |

| This compound | Not specified | 85/254 unam.mxscielo.bramazonaws.com |

| n-Heptadecane | 1700 researchgate.net | 85/240 amazonaws.com |

| 2-Methylheptadecane (B108993) | 1765 researchgate.net | 43, 57, 71, 85, 99, 113, 127, 141, 155, 169, 183, 195, 211, 239, 254 researchgate.net |

| (Z)-9-Tricosene | 2270 researchgate.net | 43, 55, 69, 83, 97, 111, 125, 139, 153, 223, 237, 294, 322 researchgate.net |

| Squalene | Not specified | Not specified |

Note: Data compiled from various sources, retention indices and diagnostic ions may vary depending on the analytical method used.

Table 2: Selected Hydrocarbons Identified in Iridomyrmex humilis

| Compound | Relative Amount (%) |

| Heptadecane | ~40 |

| (Z)-Nonadec-9-ene | ~40 |

| This compound | 0.6 - 0.2 researchgate.net |

| n-Octadecane | -0.5 - 0 researchgate.net |

Note: Data on relative amounts are approximate and may vary depending on the specific study and colony.

Implication in Intraspecific Chemical Communication Studies

Cuticular hydrocarbons, including this compound, are integral to intraspecific chemical communication in insects, particularly in social insects like ants researchgate.netscielo.brnih.govcsic.esantwiki.orgnih.govnih.gov. These compounds act as semiochemicals, conveying information that mediates a wide range of behaviors, such as nestmate recognition, species and sex recognition, caste determination, and task allocation within a colony researchgate.netnih.govcsic.esantwiki.orgnih.gov.

In Pachycondyla analis, CHCs are used for chemical communication among nestmates and play a role in discriminating between nestmates and non-nestmates up.ac.zaantwiki.org. Studies using bioassays have shown that these ants can distinguish chemical cues from nestmates and non-nestmates based on their CHC profiles, with aggression demonstrated towards non-nestmates up.ac.zaantwiki.org. The colony-specific nature of CHCs in P. analis supports their role in recognition up.ac.za. While the specific role of this compound in this communication is part of the complex mixture, the blend of hydrocarbons is crucial for conveying these social signals up.ac.zaantwiki.organtwiki.org.

In Iridomyrmex humilis, hydrocarbons have also been implicated in nestmate recognition researchgate.net. Contact with hydrocarbons extracted from certain prey items can even provoke nestmate aggression in I. humilis, highlighting the sensitivity of their chemical recognition system researchgate.net. CHCs are a chemical signature influenced by both genotype and physiology, containing information about colony membership and fertility status antwiki.org. The precise contribution of individual components like this compound within these complex blends to specific communicative functions is an ongoing area of research nih.govantwiki.org.

Presence in Geological and Environmental Matrices

This compound has also been detected in non-biological matrices, including geological samples and environmental sediments.

Detection in Marine Sediments

Studies investigating the lipid composition of marine sediments have reported the presence of this compound. For instance, preliminary lipid analyses of sediments from the Californian Continental Borderland (DSDP Site 467) tentatively identified this compound in certain sections deepseadrilling.org. Another study on petroleum hydrocarbon assessment in the sediments of the Northeastern Havana Littoral, Cuba, also detected this compound unam.mxscielo.bramazonaws.com. These findings indicate that this compound can persist and be detected in marine environments.

Table 3: Detection of this compound in Marine Sediments

| Location | Matrix | Detection Status | Confirmation Ions (m/z) |

| Californian Continental Borderland (DSDP Site 467, Section 467-3-3) | Marine Sediment | Tentatively Identified deepseadrilling.org | Not specified |

| Northeastern Havana Littoral, Cuba | Marine Sediment | Detected unam.mxscielo.bramazonaws.com | 85/254 unam.mxscielo.bramazonaws.com |

| Benguela Current coastal upwelling system (Site 1084) | Marine Sediment | Detected tamu.edu | Not specified |

Differentiation of Biogenic and Petrogenic Sources in Environmental Samples

The presence of hydrocarbons like this compound in environmental samples necessitates methods to differentiate between biogenic (naturally produced by organisms) and petrogenic (derived from petroleum) sources unam.mxekb.egresearchgate.netbioline.org.br. The composition and distribution patterns of hydrocarbons can provide clues about their origin unam.mxresearchgate.net.

In environmental samples, hydrocarbons occur as complex mixtures due to their varied sources, including oil pollution, natural oil seeps, erosion of ancient rocks, terrestrial plant waxes, marine phytoplankton, bacteria, biomass combustion, and diagenetic transformation of biogenic precursors unam.mxresearchgate.net. The presence of specific biomarkers, such as hopanes and steranes, often indicates petroleum-related inputs unam.mxresearchgate.net. Additionally, the lack of a strong odd-over-even carbon-number predominance in n-alkanes can suggest pollution unam.mx.

Biosynthetic Pathways and Mechanisms of 3 Methylheptadecane Formation

Microbial Biosynthesis Routes

Cyanobacteria are known to produce a variety of hydrocarbons, including branched alkanes like methylheptadecanes, from fatty acid precursors. researchgate.netnih.govnih.gov Two primary enzymatic steps are involved in the conversion of fatty acids to alkanes in these organisms. nih.govacs.orgresearchgate.net

Fatty Acid Methylation in Cyanobacteria

While the primary pathway for alkane production in cyanobacteria involves the conversion of fatty acids to aldehydes and then to alkanes, the specific mechanism for introducing methyl branches, such as at the 3-position to form 3-methylheptadecane, is less extensively detailed in the provided search results compared to the main alkane synthesis route. However, studies have identified the presence of 3-methyl-, 4-methyl-, and 5-methylheptadecane (B3050539) in various cyanobacterial strains, indicating that methylation occurs during their fatty acid metabolism. researchgate.netnih.gov The precursor for methylheptadecanes is very likely 11-octadecanoic acid (vaccenic acid). copernicus.org

Involvement of Acyl-ACP Reductase and Aldehyde Deformylating Oxygenase in Hydrocarbon Production

A key pathway in cyanobacterial alkane biosynthesis involves the enzymes acyl-acyl carrier protein (ACP) reductase (AAR) and aldehyde-deformylating oxygenase (ADO). nih.govnih.govacs.orgresearchgate.netfrontiersin.org AAR catalyzes the NADPH-dependent reduction of a fatty acid attached to ACP to the corresponding fatty aldehyde. acs.org Subsequently, ADO converts this fatty aldehyde to a hydrocarbon with one less carbon atom, releasing formate. acs.orgwikipedia.org For instance, AAR produces 16- or 18-carbon aldehydes (hexadecanal or octadecanal) from acyl-ACPs, which are then converted by ADO into 15- or 17-carbon alkanes (pentadecane or heptadecane). nih.gov

While this two-step process primarily explains the formation of straight-chain alkanes (C(n-1) from a C(n) fatty acid), the formation of branched alkanes like this compound suggests either the use of a branched fatty acid precursor or a modification step within this pathway or a related one. Research indicates that the AAR/ADO pathway can produce 7-methylheptadecane (B13817674), and potentially other methylheptadecanes, from appropriate precursors. copernicus.orgfrontiersin.org The interaction between AAR and ADO may facilitate the efficient transfer of the aldehyde product to ADO. acs.org

Data Table: Key Enzymes in Cyanobacterial Alkane Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

| Acyl-acyl carrier protein reductase | AAR | Reduces fatty acyl-ACP to fatty aldehyde | Fatty acyl-ACP | Fatty aldehyde |

| Aldehyde-deformylating oxygenase | ADO | Converts fatty aldehyde to alkane (C(n-1)) and formate | Fatty aldehyde | Alkane (C(n-1)), Formate |

Insect Biosynthetic Strategies for Branched Alkanes

Insects utilize branched alkanes, including methyl-branched hydrocarbons (MBCHs), as crucial components of their cuticular hydrocarbons (CHCs), which serve roles in waterproofing and chemical communication, such as pheromones. pnas.orgoup.compnas.organnualreviews.org The biosynthesis of these compounds in insects shares some similarities with fatty acid synthesis but involves specific modifications to introduce methyl branches. pnas.orgoup.comnih.gov

Fatty Acid Elongation and Post-Synthetic Modifications

Insect CHCs, including methyl-branched ones, are synthesized de novo in specialized cells called oenocytes. pnas.orgoup.compnas.organnualreviews.org The process begins with fatty acid synthesis, where fatty acyl-CoA is produced from acetyl-CoA. oup.com This is followed by elongation of the fatty acid chain through the addition of malonyl-CoA units. pnas.orgoup.com For methyl-branched alkanes, a crucial step involves the insertion of methylmalonyl-CoA into the growing hydrocarbon chain instead of malonyl-CoA. pnas.orgoup.comannualreviews.orgbiorxiv.org This insertion is typically mediated by microsomal fatty acid synthases (FAS). oup.com The resulting very long-chain fatty acids are then converted to hydrocarbons. pnas.orgbiorxiv.org

The conversion of fatty acyl precursors to hydrocarbons in insects involves the reduction of fatty acids to aldehydes, followed by the oxidative decarbonylation of aldehydes to alkanes, a step catalyzed by cytochrome P450 enzymes of the CYP4G family. pnas.organnualreviews.org This is distinct from the ADO-mediated process in cyanobacteria. pnas.org

Post-synthetic modifications can further diversify insect hydrocarbons. In some species, hydrocarbons can be modified into more polar compounds, such as alcohols, ketones, or epoxides, which can function as pheromones. nih.govslu.sencsu.edu For example, in the German cockroach, a major cuticular hydrocarbon, 3,11-dimethylnonacosane, is hydroxylated and then oxidized to a methyl ketone that acts as a sex pheromone. ncsu.edu

Comparative Analysis of Methyl Branching Patterns in Insect Pheromones

Methyl branching patterns in insect pheromones are diverse and can be species-specific, contributing to the specificity of chemical communication. biorxiv.orgbiorxiv.orgslu.se Methyl branches are often located at even-numbered positions, suggesting a biosynthesis based on the incorporation of methylmalonyl-CoA. rsc.org However, branches can also occur at other positions, including the 3-position as seen in this compound. researchgate.netnih.gov

Studies on the biosynthesis of methyl-branched hydrocarbons in insects, including those acting as pheromones, have shown that the methyl branching groups can be derived from amino acids such as valine, isoleucine, and methionine, as well as from propionate (B1217596) and succinate, which are converted to methylmalonyl-CoA. annualreviews.orgslu.se The position of the methyl branch is determined by when the methylmalonyl unit is incorporated during the fatty acid elongation process.

Data Table: Precursors for Methyl Branches in Insect Hydrocarbons

| Precursor | Converted to | Role in Methyl Branching |

| Propionate | Methylmalonyl-CoA | Source of methyl branch unit |

| Isoleucine | Methylmalonyl-CoA | Source of methyl branch unit |

| Valine | Methylmalonyl-CoA | Source of methyl branch unit |

| Methionine | Methylmalonyl-CoA | Potential source of methyl branch unit |

| Succinate | Methylmalonyl-CoA | Precursor to methylmalonyl-CoA |

Enzymatic Systems and Stereochemical Control in Biogenesis

The biosynthesis of branched alkanes involves complex enzymatic systems that control both the structure and the stereochemistry of the final product. In insects, the stereochemistry of methyl-branched hydrocarbons is crucial for their function as pheromones. pnas.orgslu.senih.gov Many methyl-branched hydrocarbons contain chiral centers, leading to the possibility of multiple stereoisomeric forms. pnas.org

The stereochemistry of the methyl branch in insect methyl-branched hydrocarbons is hypothesized to be controlled by the stereoselective reduction of an α,β-unsaturated thioester by the enoyl-ACP reductase domain of the fatty acid synthase. pnas.org The finding that many insect-produced methyl-branched hydrocarbons have the same configuration suggests a highly conserved enantioselectivity in the biosynthetic pathway across different insect species. pnas.org

Further research is needed to fully understand the specific enzymatic systems and the precise mechanisms of stereochemical control involved in the biosynthesis of individual branched alkanes like this compound in both cyanobacteria and insects.

Chemical Synthesis and Derivatization Strategies for 3 Methylheptadecane

Synthetic Methodologies for Branched Alkanes

The synthesis of branched alkanes like 3-methylheptadecane can be achieved through various chemical transformations, broadly categorized into methods that build the branched structure or modify existing hydrocarbon chains.

Alkylation of Heptadecane (B57597) and Related Parent Hydrocarbons

Alkylation is a fundamental process for introducing alkyl groups onto a molecule. Catalytic alkylation is a cornerstone method for synthesizing branched alkanes. This typically involves introducing a methyl group to a parent hydrocarbon, such as heptadecane, using methylating agents like methyl halides or methanol (B129727). Acid catalysts, such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄), are commonly employed to facilitate the formation of carbocation intermediates, which are key to the alkylation process. Friedel-Crafts alkylation is a well-known example of an alkylation reaction used in organic chemistry mt.com. The specific outcome of alkylation on a long-chain alkane like heptadecane can lead to various branched isomers, depending on the reaction conditions and catalyst used. Site-selective C-H alkylation, potentially relying on mechanisms like 1,5-hydrogen atom transfer, is an area of research that could offer more control over the branching position rsc.org.

Reductive Synthesis from Precursor Molecules (e.g., Decarboxylation-Reduction)

Reductive synthesis from precursor molecules offers alternative routes to branched alkanes. One such approach involves decarboxylation followed by reduction. The Krapcho decarboxylation, for instance, can be applied to dialkylated malonate precursors, undergoing decarboxylation in the presence of reagents like lithium chloride in dimethyl sulfoxide (B87167) to yield monoesters, which can subsequently be reduced to the corresponding alkanes. Reductive decarboxylation of redox-active esters is another method that generates alkyl radicals, which can then be trapped to form new C-H bonds, effectively replacing a carboxylic acid group with a hydrogen atom. orgsyn.org, researchgate.net Decarboxylation itself is a fundamental process involving the removal of a carboxyl group, often facilitated by enzymes in biochemical pathways or achieved chemically through various mechanisms. nih.gov, acs.org

Coupling Reactions in Long-Chain Alkane Synthesis

Coupling reactions are valuable for joining smaller molecular fragments to construct longer hydrocarbon chains, including branched structures. The Wurtz reaction is a classic example of a coupling reaction where two alkyl halides are reacted with sodium metal in an inert solvent like dry ether to form a higher alkane with a longer carbon chain. byjus.com, testbook.com, unacademy.com This reaction involves a free radical mechanism and can be used to synthesize symmetrical alkanes effectively. testbook.com Other metals like silver, indium, activated copper, zinc, and iron can also be used in Wurtz-type coupling reactions. byjus.com The Corey-House reaction is another coupling method that is considered advantageous for synthesizing alkanes, including those with odd numbers of carbon atoms, which can be challenging with the Wurtz reaction. unacademy.com These coupling strategies can be adapted to incorporate branched precursors, leading to branched long-chain alkanes. Carbon-carbon coupling reactions are broadly relevant to the synthesis of long carbon chain molecules. researchgate.net

Stereoselective Synthesis of Chiral this compound and Analogues

This compound contains a chiral center at the C3 position, meaning it can exist as two enantiomers (R and S). The synthesis of a specific enantiomer requires stereoselective approaches that control the absolute configuration at the branched carbon.

Enantioselective Approaches for Branched Hydrocarbons

Enantioselective synthesis aims to produce one specific enantiomer in preference to the other. For branched hydrocarbons, this often involves using chiral catalysts or reagents, or employing strategies that exploit existing chirality in a precursor molecule. Research in this area includes the enantioselective synthesis of chiral methyl-branched pheromones, which are structurally related to branched alkanes. rsc.org, acs.org Methods such as phase-transfer-catalyzed asymmetric alkylations have been developed for the stereoselective synthesis of beta-branched alpha-amino acids, demonstrating the potential for controlling stereochemistry at branched centers organic-chemistry.org. Asymmetric catalytic hydrogenation of appropriate烯烃 precursors is another powerful enantioselective method that could be applied to introduce chirality at a branched position acs.org.

Synthesis of Functionalized Derivatives

The synthesis of functionalized derivatives of this compound involves introducing specific chemical groups onto the molecule. This can be achieved through various organic transformations, often building upon established methods for alkane functionalization or incorporating the desired functionality during the construction of the carbon skeleton.

Halogenated Derivatives and Other Substitution Products

Direct functionalization of alkanes like this compound typically involves radical substitution reactions. Free-radical halogenation, particularly chlorination and bromination, is a known method for introducing halogen atoms onto an alkane chain. masterorganicchemistry.comallen.inbyjus.com This process is initiated by heat or light, generating highly reactive halogen radicals that abstract a hydrogen atom from the alkane, creating an alkyl radical. masterorganicchemistry.combyjus.com The alkyl radical then reacts with a halogen molecule to form the halogenated alkane and another halogen radical, propagating the chain reaction. masterorganicchemistry.combyjus.com

However, a significant limitation of free-radical halogenation of complex alkanes such as this compound is the lack of high regioselectivity. masterorganicchemistry.combyjus.com Multiple types of C-H bonds (primary, secondary, and tertiary) are present in this compound, and while the reactivity order for hydrogen abstraction is generally tertiary > secondary > primary, substitution can occur at various positions along the main chain and at the methyl branch. uobabylon.edu.iq This typically results in a mixture of isomeric halogenated products, where a halogen atom may be attached to different carbon atoms. For instance, while 5-chloroheptadecane or 5-bromoheptadecane have been mentioned as substitution products of 5-methylheptadecane (B3050539), similar reactions on this compound would likely yield a complex mixture including products halogenated at positions other than C3, as well as on the methyl branch. Achieving a high yield of a single, specifically halogenated isomer often requires more controlled or indirect synthetic strategies.

Other substitution products could theoretically be generated through reactions that build upon initial halogenation or by incorporating functional groups during the synthesis of the branched chain. However, direct substitution reactions on the inert alkane backbone of this compound, other than radical halogenation, are generally limited.

Preparation of Positional and Structural Isomers (e.g., 2-Methylheptadecane (B108993), 4-Methylheptadecane, 3-Methylnonadecane)

Synthesis of 2-Methylheptadecane: 2-Methylheptadecane (an 18-carbon branched alkane with the methyl group at the C2 position) has been synthesized using various approaches. One method involves catalytic alkylation, where a methyl group is introduced to heptadecane using methylating agents and catalysts like aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄). Another route is the decarboxylation-reduction of dialkylated malonates. This two-step process starts with dialkylated dimethylmalonate (B8719724) precursors, followed by decarboxylation and subsequent reduction to yield the target alkane. Industrial-scale production may utilize catalytic hydrogenation of unsaturated precursors, such as 2-methylheptadecene, over catalysts like palladium or nickel. A two-step synthesis of 2-methylheptadecane has also been reported using the Henry reaction. rsc.orgresearchgate.net Another facile synthesis involved the alkylation of diethyl 3-oxoglutarate, followed by decarboxylative hydrolysis and Huang-Minlon reduction of the resulting ketone. tandfonline.com

Synthesis of 4-Methylheptadecane: 4-Methylheptadecane, another positional isomer of this compound, has been identified as a branched alkane produced catalytically, for example, using Mo₂C/CNTs catalysts in the hydrodeoxygenation of vegetable oils. mdpi.com This suggests that catalytic methods can be employed to generate methyl branches at different positions along a long hydrocarbon chain.

Synthesis of 3-Methylnonadecane (B1614842): 3-Methylnonadecane is a structural isomer of this compound, possessing a longer carbon chain (C20 vs C18) with a methyl branch at the C3 position. Synthesis analysis indicates that 3-methylnonadecane can be prepared through several methods, including the alkylation of nonadecane. evitachem.commolbase.comguidechem.com General methods for synthesizing methyl-branched long-chain alkanes, which could be adapted for 3-methylnonadecane, include those involving Grignard reactions or similar carbon-carbon coupling strategies to build the desired branched structure. tandfonline.com

Advanced Analytical Characterization Methodologies for 3 Methylheptadecane

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds in complex mixtures. The technique separates components based on their volatility and interaction with the stationary phase in the GC column, followed by detection and identification based on their mass-to-charge ratio (m/z) fragmentation patterns in the mass spectrometer.

Optimization of Chromatographic Separation Conditions (Column Selection, Temperature Programming)

Effective separation of 3-methylheptadecane from other components in a sample matrix is paramount for accurate analysis by GC-MS. This is achieved by optimizing chromatographic parameters, primarily column selection and temperature programming.

Column Selection: Non-polar stationary phases are typically preferred for the separation of alkanes, including branched alkanes like this compound. sigmaaldrich.com Columns with a stationary phase of 5% phenyl polydimethylsiloxane (B3030410) (e.g., HP-5ms or DB-5ms) are commonly used for hydrocarbon analysis. copernicus.orgchromatographyonline.comnih.gov The length, internal diameter, and film thickness of the capillary column also influence separation efficiency. sigmaaldrich.com A 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness are common dimensions. copernicus.orgnih.govacs.org

Temperature Programming: Temperature programming is essential for eluting compounds with a wide range of boiling points, as is often the case in samples containing various hydrocarbons. An optimized temperature program starts at a low initial temperature to retain volatile compounds and then increases gradually to elute higher boiling point compounds like this compound. chromatographyonline.com For alkane analysis, initial temperatures around 40 °C with ramps of 8-10 °C/min up to 320 °C or higher are frequently employed. copernicus.orgchromatographyonline.com Holding the temperature isothermally at the end of the program can help elute less volatile compounds. copernicus.org Optimizing the temperature program rate affects peak resolution and analysis time. chromatographyonline.com

Mass Spectrometric Fragmentation Analysis and Library Matching for Identification

Following chromatographic separation, the effluent enters the mass spectrometer, where molecules are ionized and fragmented. Electron Ionization (EI) at 70 eV is a standard method for fragmenting organic molecules in GC-MS. acs.org The fragmentation pattern, which is a unique fingerprint of a compound, is then detected and recorded as a mass spectrum.

Branched alkanes like this compound tend to fragment at the carbon-carbon bonds, particularly at branching points, due to the increased stability of the resulting carbocations. ntu.edu.sg While a complete fragmentation analysis can be complex, key fragment ions provide valuable information for identification. For alkanes, a homologous series of alkyl carbocations is often observed (e.g., m/z 29, 43, 57, 71, etc.), corresponding to the loss of successively larger alkyl radicals. msu.edu The most abundant ions (base peak) are often characteristic and result from the most favorable fragmentation pathways. ntu.edu.sg

Identification of this compound is typically achieved by comparing its experimental mass spectrum to commercially available mass spectral libraries, such as the NIST database. nih.govnist.gov A high match quality score between the experimental and library spectra provides strong evidence for the compound's identity. The mass spectrum of this compound shows characteristic fragment ions. nih.govnist.gov

An example of a mass spectrum for this compound would show a molecular ion peak (M⁺•) at m/z 254 (corresponding to C₁₈H₃₈). nih.govuni.lunist.gov However, for branched alkanes, the molecular ion peak is often weak or even absent due to extensive fragmentation. ntu.edu.sgmsu.edu Significant fragment ions would be expected from cleavages along the hydrocarbon chain, particularly at the C-3 branching point. For instance, cleavage between C2 and C3 would yield a fragment at m/z 225 ([M-C₂H₅]⁺), and cleavage between C3 and C4 would yield a fragment at m/z 211 ([M-C₃H₇]⁺). Fragments corresponding to smaller alkyl cations (e.g., m/z 43, 57, 71) would also be prominent. msu.edu

Utilization of Retention Indices (e.g., Kovats Retention Index) for Confirmation

Retention indices, such as the Kovats Retention Index (RI), provide an additional layer of confirmation in GC-MS analysis. The RI is a standardized measure of a compound's retention time relative to a series of n-alkanes injected under the same chromatographic conditions. nist.govpherobase.com

The Kovats RI is particularly useful on non-polar columns, where the elution order of non-polar compounds like alkanes is primarily determined by their boiling points. sigmaaldrich.com For a given stationary phase and temperature program, the RI of a compound is a reproducible value. Comparing the experimental RI of a putative this compound peak to reported RI values in databases (like the NIST Chemistry WebBook or The Pherobase) can help confirm its identity. nih.govnist.govpherobase.comnist.gov

Reported Kovats Retention Indices for this compound on non-polar columns (e.g., OV-1, OV-101, SE-30, DB-5) vary slightly depending on the specific column and conditions used, but generally fall within a narrow range. nih.govnist.govpherobase.com

Here are some reported Kovats Retention Index values for this compound on non-polar columns:

| Column Type | Active Phase | Temperature (°C) | Kovats Index (I) | Reference |

| Capillary | OV-101 | 180 | 1772 | nist.gov |

| Capillary | OV-101 | 180 | 1773 | pherobase.com |

| Packed | SE-30 | Not specified | 1763 | pherobase.com |

| Packed | OV-1 | Not specified | 1765 | pherobase.com |

| Capillary | DB-5 | Not specified | 1770 | pherobase.com |

| Non-polar (various) | Not specified | Temperature ramp | 1765 - 1774 | nih.govnist.gov |

These values demonstrate the consistency of the Kovats RI for this compound across different non-polar phases and conditions, making it a valuable tool for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure and bonding of molecules. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR can reveal the number and type of atoms, their connectivity, and their local electronic environment. Both Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) are essential for the complete structural elucidation of this compound.

Carbon-13 NMR Spectroscopy (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal (peak) in the ¹³C NMR spectrum. The chemical shift (δ) of each signal, measured in parts per million (ppm), is influenced by the electronic environment of the carbon atom, providing clues about its hybridization, functional groups, and neighboring atoms.

For this compound, a molecule with 18 carbon atoms, the ¹³C NMR spectrum would show a number of signals corresponding to the different carbon environments. The methyl group at the 3-position, the methine carbon (CH) at the 3-position, and the various methylene (B1212753) (CH₂) and terminal methyl (CH₃) carbons along the main chain would each contribute signals at characteristic chemical shifts. chemicalbook.comspectrabase.com The chemical shifts for alkane carbons typically fall within the range of 0-50 ppm, with variations depending on branching and position within the chain. chemicalbook.comspectrabase.com

While specific ¹³C NMR data for this compound were not extensively detailed in the search results, general principles of alkane ¹³C NMR apply. The methyl carbon at the branch would appear at a distinct chemical shift compared to the terminal methyl group. The methine carbon at the branching point (C-3) would also have a characteristic shift influenced by the attached alkyl chains. The methylene carbons along the long heptadecane (B57597) chain would show signals in the upfield region, with slight variations depending on their proximity to the branch point. Analysis of the number of signals and their chemical shifts allows for the confirmation of the carbon connectivity and the presence of the methyl branch at the 3-position.

Proton NMR Spectroscopy (¹H NMR) for Proton Environment Characterization

¹H NMR spectroscopy provides information about the hydrogen atoms (protons) in a molecule. Similar to ¹³C NMR, each set of equivalent protons gives rise to a signal in the ¹H NMR spectrum. The chemical shift (δ), multiplicity (splitting pattern), and integration (peak area) of each signal provide detailed information about the number of protons in each environment, their neighboring protons, and their connectivity.

For this compound, the ¹H NMR spectrum would show signals corresponding to the protons on the methyl groups, methylene groups, and the methine group at the branching point. The terminal methyl protons (C-18) would typically appear as a triplet around 0.8-0.9 ppm. The protons on the methyl group at the 3-position would also appear as a doublet due to splitting by the neighboring methine proton. The methine proton at C-3 would appear as a multiplet, split by the neighboring methylene protons and the methyl protons. The methylene protons along the chain would give rise to complex multiplets in the upfield region (around 1.2-1.4 ppm), with their exact shifts and splitting patterns depending on their position relative to the branching point and the ends of the chain. chemicalbook.com

Analysis of the integration of each signal reveals the relative number of protons in each environment, confirming the molecular formula and the presence of the methyl group and the long hydrocarbon chain. The splitting patterns provide information about the connectivity of the carbon atoms by indicating the number of neighboring protons. For example, the splitting of the methyl signal at the branch confirms its attachment to a CH group, and the splitting of the methine signal provides information about the number of protons on the adjacent carbons.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for the qualitative analysis of organic compounds, providing information about the functional groups present within a molecule. For hydrocarbons like this compound (C18H38), IR spectroscopy primarily reveals the characteristic stretching and bending vibrations of C-H bonds.

The IR spectrum of this compound would exhibit strong absorption bands corresponding to the stretching vibrations of aliphatic C-H bonds, typically observed in the region of 2850-2960 cm⁻¹. Bending vibrations of CH2 and CH3 groups would also be present, with characteristic peaks around 1450-1470 cm⁻¹ (scissoring of CH2 and asymmetric bending of CH3) and 1370-1385 cm⁻¹ (symmetric bending of CH3). The presence of a methyl group branched off the main heptadecane chain would contribute to the specific pattern and intensity of these CH3 bending modes.

While IR spectroscopy is excellent for identifying the presence of alkane functional groups, it may not definitively distinguish between structural isomers of methylheptadecane without reference to a library of known spectra. However, comparing the spectrum of a sample to a reference spectrum of authentic this compound can aid in confirmation. For instance, FTIR spectra of this compound have been recorded using techniques like film from the melt on CsI nih.gov. Similarly, FTIR spectra for the related compound 3-methylnonadecane (B1614842) have also been documented, showing the technique's applicability to branched alkanes of similar chain length nih.gov.

Studies utilizing IR spectroscopy in the analysis of complex mixtures containing hydrocarbons, such as coal tar slag extracts, demonstrate the utility of examining specific spectral regions (e.g., 700–900 cm⁻¹ for aromatic hydrocarbons) to infer compositional characteristics, although IR alone is generally not sufficient for definitive substance identification mdpi.com. This highlights that while IR provides valuable functional group information, it is often used in conjunction with other analytical techniques for comprehensive characterization.

Quantitative Analytical Method Development and Validation

Quantitative analytical methods for this compound are essential for determining its concentration in various matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) are commonly employed techniques for the analysis of hydrocarbons like this compound due to their volatility and thermal stability.

Method development for quantitative analysis involves optimizing parameters such as sample preparation, chromatographic separation conditions (column type, temperature program, carrier gas flow rate), and detector settings. For instance, GC-MS analysis of volatile components in Stephania tetrandra identified this compound, with relative contents calculated by peak area normalization mdpi.com. Another study utilizing GC-FID for the analysis of petroleum hydrocarbons in marine sediments also identified this compound based on retention time and used this technique for quantification researchgate.netscielo.br.

Method validation is a critical step to ensure the reliability and accuracy of the quantitative method. Key validation parameters typically include:

Selectivity/Specificity: Demonstrating that the method can accurately measure the analyte (this compound) in the presence of other components in the sample matrix.

Linearity: Establishing the linear relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are generated using a series of standards at different concentrations researchgate.net.

Accuracy: Assessing how close the measured values are to the true concentration. This is often evaluated through recovery studies using spiked samples researchgate.netscielo.br.

Precision: Evaluating the repeatability and intermediate precision of the method. This is typically expressed as relative standard deviation (RSD) and assessed by analyzing replicate samples mdpi.comresearchgate.netscielo.br.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be detected (LOD) and reliably quantified (LOQ) researchgate.net.

Studies on the validation of analytical methodologies for petroleum hydrocarbons, which include branched alkanes like methylheptadecanes, provide examples of these validation parameters. For instance, a validated protocol for analyzing petroleum hydrocarbons in marine sediments using GC-FID reported LOD and LOQ values for various n-alkanes and PAHs, along with extraction efficiencies from fortified samples researchgate.netscielo.br. The precision of the method was evaluated through replicate analyses, showing RSD values for retention time and peak area mdpi.comscielo.br.

Quantitative analysis of branched alkanes can also be approached using techniques like GC-High-Resolution Mass Spectrometry (HRMS) in non-target analysis workflows, where system suitability is evaluated based on parameters like RSD of peak area and retention time, and mass accuracy semanticscholar.org. Internal standards, such as deuterated alkanes, can be used in GC-MS for accurate quantification .

The development and validation of quantitative analytical methods for this compound are crucial for its accurate determination in various research and environmental applications.

Data Table: Example GC-FID Data for Methylheptadecanes

Based on search result scielo.br, the following data was reported for methylheptadecanes in marine sediment analysis:

| No. | Compounds | RT (min) | Confirmation ions (m/z) |

| 8 | 4-Methylheptadecane | 29.313 | 85/254 |

| 9 | This compound | 29.748 | 85/254 |

Note: This table is based on data presented in a study on petroleum hydrocarbons in marine sediments and provides retention time and confirmation ions for identified methylheptadecanes.

Data Table: Example Validation Parameters (Illustrative based on search findings)

While specific validation data solely for this compound was not extensively detailed across the search results, the principles and typical results from similar hydrocarbon analysis validations can be illustrated.

| Validation Parameter | Typical Range (based on similar hydrocarbon analysis) |

| LOD | ng/g or ng/µL levels |

| LOQ | ng/g or ng/µL levels |

| Accuracy (Recovery) | 60-105% |

| Precision (RSD) | < 15% |

| Linearity | Correlation coefficient (R²) > 0.99 |

Note: This table presents typical ranges for validation parameters observed in the analysis of similar hydrocarbons and should be considered illustrative in the context of this compound.

Biological and Ecological Research on Methyl Branched Hydrocarbons

Role in Biological Membrane Structure and Function (e.g., Cyanobacterial Lipids)

Hydrocarbons are integral components of the lipid layers covering the exoskeletons of insects, primarily functioning as a water barrier to prevent desiccation. mdpi.com This lipid layer is typically a complex mixture of straight-chain and methyl-branched alkanes and alkenes, commonly referred to as cuticular hydrocarbons (CHCs). mdpi.combiologists.com

In cyanobacteria, hydrocarbons, including C15-C19 alkanes and alkenes, are synthesized and are present in substantial quantities. oup.com All sequenced cyanobacteria possess hydrocarbon biosynthesis pathways, suggesting a significant, yet not fully defined, physiological role for these compounds. oup.com Research indicates that hydrocarbons predominantly localize to the thylakoid and cytoplasmic membranes in cyanobacteria. oup.com Modeling of cyanobacterial membranes containing heptadecane (B57597), a straight-chain alkane of similar length to methylheptadecane, suggests that hydrocarbons aggregate in the middle of the lipid bilayer. oup.com At levels observed in cells, this aggregation can lead to membrane swelling associated with pools of hydrocarbons, potentially facilitating membrane curvature. oup.com Studies on hydrocarbon-deficient mutants of Synechococcus sp. PCC 7002 and Synechocystis sp. PCC 6803 have demonstrated that hydrocarbons are essential for optimal cell size, division, and growth of cyanobacteria. oup.com Certain cyanobacteria are characterized by the production of specific branched C18-hydrocarbons, such as 7- and 8-methylheptadecanes. unl.pt

Investigation of Semiohemical and Pheromonal Activity of Related Compounds

Cuticular hydrocarbons (CHCs) are involved in social and sexual communication in insects. mdpi.com Methyl-branched alkanes, due to their higher molecular diversity compared to straight-chain alkanes, are assumed to possess higher informational content and are thought to have been coopted as semiochemicals, particularly in social insects. myrmecologicalnews.org Their diverse composition allows for the creation of highly specific blends. myrmecologicalnews.org

While 3-methylheptadecane itself is mentioned in the context of potential semiochemical molecules from birds oup.comresearchgate.net, much of the research on the pheromonal activity of methyl-branched alkanes focuses on compounds with longer carbon chains. For example, 3-methylheptacosane (B3047540) (3-MeC27) has been identified as a key component of the contact sex pheromone of the parasitic wasp Lariophagus distinguendus. mdpi.combiologists.com In this species, 3-MeC27 elicits wing-fanning behavior in males when present in the CHC profile of females and young males, and its disappearance from the profile of aging males is associated with a loss of sexual attractiveness. mdpi.combiologists.com However, 3-MeC27 did not elicit courtship behavior when offered alone, suggesting it needs to be perceived in combination with other cuticular lipids. mdpi.combiologists.com

Other methyl-branched alkanes have also been implicated in insect communication. In the white-spotted longicorn beetle (Anoplophora malasiaca), a mixture of four methyl-branched alkanes, including 9-methylheptacosane (B3187533) and 9-methylnonacosane, were identified as female contact sex pheromone components. researchgate.net In Nicrophorus a. acuminatus, 7-methylheptacosane (B14485743) mediates mate recognition, with 9-methylheptacosane and 7-methylpentacosane acting as synergists. researchgate.net Studies on geometrid moths have also investigated the pheromonal activity of dimethylheptadecanes and methylheptadecanes, with 5,11-dimethylheptadecane (B14262184) showing attraction to males, and the addition of 2,5-dimethylheptadecane and 7-methylheptadecane (B13817674) synergizing this attraction in EHL populations. sfu.ca

Assessment of Broader Biological Activities in Natural Extracts Containing this compound

This compound has been identified as a component in various natural extracts, and these extracts have been investigated for a range of biological activities. researchgate.netresearchgate.net

Antioxidant and Anti-inflammatory Research in Crude Extracts

Natural extracts containing various compounds, potentially including this compound, have demonstrated antioxidant and anti-inflammatory properties. For instance, extracts from Artemisia herba-alba have shown antioxidant and anti-inflammatory properties. researchgate.net While this compound was identified in the petroleum ether extract of this plant, the major compounds were different. researchgate.net

Studies on other plant extracts, such as those from Millettia peguensis leaves, have also reported antioxidant and anti-inflammatory activities, with the methanol (B129727) and water extracts showing higher antioxidant activity, potentially due to the presence of phenolic compounds. researchgate.net Similarly, extracts from Cirsium vulgare have shown antioxidant and antimicrobial efficacy, with terpenoids and flavonoids being abundant. mdpi.com

Research on SU-Eohyeol Pharmacopuncture, an extract from medicinal herbs, identified various components and demonstrated anti-inflammatory and antioxidant activities using cell-free biochemical assays and cell culture systems. medsci.org

Antimicrobial Screening of Methyl-Branched Alkane Constituents

Methyl-branched alkanes, including those found in natural extracts, have been screened for antimicrobial activity. While this compound was identified in an ethyl acetate (B1210297) extract of the endophytic fungus Phomopsis sp., the predominant compounds in this extract were tetradecane, hexadecane, and dodecane. researchgate.netamazonaws.com The crude extracts of this Phomopsis sp. showed biological activity against mold, yeast, and bacteria. researchgate.netnih.gov

Other studies have investigated the antimicrobial properties of different methyl-branched alkanes and fatty acids. For example, 2-methylheptadecane (B108993) was identified in the coelomic fluid of the sea urchin Echinometra mathaei, and in silico studies suggested potential inhibitory activity against an enzyme. ekb.eg 2-Methyldecanoic acid, a shorter methyl-branched fatty acid, has been detected in bird preen glands and may function as an antibacterial agent. acs.org

While some studies indicate that methyl-branched alkanes can act as antimicrobial agents researchgate.net, other research on the antimicrobial activity of plant extracts containing various compounds, including alkanes, highlights that the activity can vary depending on the extract and the microorganism tested. researchgate.netscielo.brdost.gov.ph For instance, hexane (B92381) leaf extracts of Corchorus olitorius showed antibacterial activity against Bacillus subtilis and Staphylococcus aureus, while methanol, ethanol, and chloroform (B151607) extracts did not. researchgate.net

Structure-Activity Relationship (SAR) Studies for Branched Alkanes

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound relate to variations in its biological or pharmacological activity. asianpubs.orgijesm.co.in SAR plays a crucial role in drug discovery and development, environmental risk assessment, and understanding toxicology. asianpubs.orgijesm.co.in

SAR studies have also been applied to branched-chain fatty acids (BCFAs), which have shown promising anticancer activity. nih.gov These studies have indicated that the anticancer activity of BCFAs can be adversely affected by larger branching groups but significantly improved by the incorporation of a double bond. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical equations relating chemical structure to biological activity, are used to predict the biological activities of compounds based on their structural parameters. asianpubs.orgijesm.co.inscirp.org Quantum chemical descriptors have been used in QSAR studies of alkanes to investigate the relationship between molecular structure and biological activity and toxicity. asianpubs.orgscirp.org

Environmental Fate and Biogeochemical Cycling of 3 Methylheptadecane

Microbial Degradation and Bioremediation Potential

Microbial degradation is a significant process affecting the fate of hydrocarbons in the environment, including branched alkanes like 3-methylheptadecane. Microorganisms, particularly bacteria, play a key role in breaking down these compounds.

Metabolism by Hydrocarbon-Degrading Bacterial Communities

Hydrocarbon-degrading bacteria are present in various ecosystems, including marine systems, and contribute to the turnover of these compounds. pnas.org While straight-chain alkanes (n-alkanes) are generally more susceptible to biodegradation, branched alkanes, such as 2-methyl- and 3-methylalkanes, are also subject to microbial metabolism, although typically at slower rates than their n-alkane counterparts in subsurface environments. acs.org Studies have shown that diverse groups of marine hydrocarbon degraders can contribute to the degradation of hydrocarbons. pnas.org For instance, Alcanivorax borkumensis SK2, an obligate hydrocarbon-degrading bacterium, and Acinetobacter baylyi ADP1 and Marinobacter aquaolei VT8, two strains that can facultatively grow on crude oil, have been tested for their ability to grow on hydrocarbons like heptadecane (B57597). pnas.org

The efficiency of microbial degradation can be influenced by various factors and the specific microbial communities present. In some studies focusing on the biodegradation of organic pollutants, including hydrocarbons, by bacterial isolates, changes in the concentration of various compounds, including branched alkanes, have been observed after microbial treatment. researchgate.net For example, in one study examining the microbial degradation of gas washing water, this compound was among the hydrocarbon compounds detected in the wastewater both before and after microbial degradation, with a change in concentration noted. researchgate.net

Persistence and Biodegradability in Sedimentary Environments

The persistence and biodegradability of hydrocarbons in sedimentary environments are influenced by factors such as the structure of the hydrocarbon and the prevailing environmental conditions. Branched alkanes with quaternary carbon atoms, for example, have been argued to be widespread in sediments and sedimentary rocks due to their low biodegradability. researchgate.net, researchgate.net However, methyl-branched alkanes are generally considered more biodegradable than cyclic alkanes and acyclic isoprenoids in subsurface environments. acs.org

In sedimentary environments, the extent and specificity of hydrocarbon biodegradation can vary depending on the environmental conditions. acs.org Studies of sediments have identified the presence of this compound. deepseadrilling.org, unam.mx The ratios of certain hydrocarbons, such as nC17/pristane and nC18/phytane, are often used as indicators of oil biodegradation in sediments. unam.mx Values within certain ranges for these ratios can suggest non-heavily degraded oil residues. unam.mx The presence of an unresolved complex mixture (UCM) and isoprenoid hydrocarbons in sediment chromatography profiles can also indicate petroleum-related hydrocarbon inputs. unam.mx

While some hydrocarbons can persist in the environment for years without significant biodegradation, under other conditions, a substantial percentage of oil can be degraded relatively quickly. acs.org The biodegradability of different saturate classes in surface environments is less extensively studied compared to subsurface environments. acs.org

Natural Geological Processes and Source Apportionment

This compound can be introduced into the environment through both natural and anthropogenic sources. Natural geological processes contribute to its presence in hydrocarbon pools and its transformation within sedimentary rocks.

Contribution to Marine Hydrocarbon Pools and Seepage Studies

Hydrocarbons are naturally released into the marine environment through processes such as natural seepage of crude oil. pnas.org These natural inputs, along with human activities, contribute to the marine hydrocarbon pools. pnas.org Alkanes, including pentadecane (B166386) and heptadecane, have been found in minimally polluted marine surface waters, although their specific sources can be unclear. pnas.org

Cyanobacteria are known to synthesize hydrocarbons, including pentadecane, heptadecane, and methyl-heptadecane, through specific enzymatic pathways. pnas.org This cyanobacterial production can contribute to marine hydrocarbon pools. pnas.org The presence of populations of hydrocarbon-degrading bacteria in marine systems, including those that cannot use other carbon sources, suggests they utilize alternate hydrocarbon sources like those produced by cyanobacteria. pnas.org

Studies investigating hydrocarbon seepage in marine environments often analyze the composition of hydrocarbons in sediments to identify potential sources. researchgate.net The presence and distribution of various branched alkanes, including methyl-branched alkanes, can provide insights into the origin of hydrocarbons in marine sediments. researchgate.net

Diagenetic and Catagenetic Transformations in Sedimentary Rocks

Diagenesis refers to all the physical, chemical, and biological changes that sediment undergoes after deposition and before the onset of metamorphism. unipg.it Catagenesis is a higher-temperature process that occurs with increased burial depth. These processes can transform organic matter in sedimentary rocks, including hydrocarbons.

Hydrocarbons preserved in sedimentary rocks can undergo diagenetic and catagenetic alterations. researchgate.net, nt.gov.au While some biomarkers can be preserved, these geological processes can also alter or degrade organic matter, potentially making it unsuitable for molecular analysis. nt.gov.au The presence of methyl-branched alkanes, including methylheptadecanes (MHeDs), in sedimentary rocks can be indicative of bacterial sources, such as cyanobacteria, although these compounds can also be present as a result of thermal maturation processes leading to thermodynamic isomeric equilibrium. unlp.edu.ar

Industrial and Biotechnological Research Applications

Application in Advanced Biofuel Development

Advanced biofuel research explores alternatives to conventional fossil fuels, focusing on renewable sources and improved fuel properties. Branched alkanes are considered valuable components in this context due to their combustion characteristics. osti.govnih.gov

Potential as a High-Grade Diesel Fuel Component

Diesel fuel is a complex mixture primarily composed of hydrocarbons, including linear, branched, and cyclic alkanes. osti.gov Branched alkanes, such as 3-methylheptadecane, can be potential components of high-grade diesel fuels. The inclusion of branched structures in fuel can influence properties such as cetane number, which is an indicator of ignition delay in diesel engines. osti.gov While straight-chain alkanes are primary components of petrodiesel, branched alkanes can offer advantages in combustion performance. osti.govnih.gov Research in this area aims to identify and produce branched hydrocarbons from renewable resources that can serve as drop-in replacements or blending components for existing diesel infrastructure. osti.govmdpi.comnih.gov

Strategies for Microbial Production of Branched Alkanes for Biofuel Feedstocks

Microbial production offers a promising route for generating renewable biofuels, including alkanes. osti.govmdpi.comosti.gov Engineered microorganisms can convert various carbon sources, such as lignocellulose, waste volatile fatty acids, or even carbon dioxide, into hydrocarbons. osti.govmdpi.comrsc.org Synthetic biology tools are employed to engineer metabolic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae to produce lipid-based biofuels, including alkanes and other molecules suitable as transportation fuels. mdpi.comosti.govnih.gov

Strategies for microbial alkane production often involve manipulating fatty acid biosynthesis pathways. Some bacteria, such as Bacillus subtilis, can naturally produce branched-chain fatty acids, which can serve as precursors for branched alkanes. nih.gov These branched fatty acids are derived from metabolic pathways of amino acids like valine, leucine, and isoleucine. nih.gov Research focuses on engineering these pathways and identifying enzymes that can convert lipid biosynthesis products into desired alkane structures. osti.govnih.gov The goal is to achieve commercially viable production rates and titers of bio-alkanes from sustainable feedstocks. mdpi.comrsc.org

Use as an Analytical Reference Standard

This compound is utilized as an analytical reference standard in chemical analysis, particularly in techniques like gas chromatography (GC) and mass spectrometry (MS). Its well-defined structure and known properties make it valuable for calibrating instruments and identifying other compounds in complex mixtures. In gas chromatography, non-polar standards like this compound aid in calibrating retention indices, which are used to characterize and identify eluting compounds based on their interaction with the stationary phase of the GC column. nist.gov Researchers use such standards to benchmark retention times and improve the precision of analytical results. The NIST Chemistry WebBook provides data on this compound, including information relevant to gas chromatography analysis. nist.govnist.gov

Exploratory Research in Pharmaceutical and Agri-Chemical Industries Based on Natural Sources

This compound has been detected in various natural sources, including certain plant materials. ontosight.ainih.gov For instance, it has been reported in Vanilla madagascariensis and Vanilla planifolia. nih.gov It has also been found in the volatile components of Paeonia ostii 'Fengdan' under field-planted conditions. mdpi.com The presence of alkanes, including branched ones, in plant extracts is often revealed through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) during the analysis of natural products. researchgate.netamazonaws.commdpi.comcabidigitallibrary.orgresearchgate.net

Exploratory research in the pharmaceutical and agri-chemical industries often investigates compounds isolated from natural sources for potential bioactivities. While direct research specifically on the pharmaceutical or agri-chemical applications of this compound is not extensively detailed in the provided information, the analysis of plant and fungal extracts where it is present, alongside other compounds, is a common approach in the search for bioactive substances. researchgate.netamazonaws.comcabidigitallibrary.orgresearchgate.netnih.gov For example, studies on endophytic fungi isolated from medicinal plants have identified various compounds, including alkanes, and evaluated their potential for therapeutic applications. amazonaws.com Similarly, analyses of essential oils from plants have revealed the presence of alkanes among other compounds with reported antimicrobial and antioxidant activities. researchgate.netnih.gov The identification of this compound in such natural sources suggests its presence within complex mixtures that are being explored for their potential in developing new pharmaceutical or agri-chemical agents. ontosight.airesearchgate.netcabidigitallibrary.org

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable tools for investigating the electronic structure and properties of molecules. thegoodscentscompany.comnrel.gov

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules. researchgate.netresearchgate.net While specific detailed DFT studies focused exclusively on the electronic structure and reactivity of 3-Methylheptadecane were not extensively detailed in the search results, DFT calculations are commonly applied to hydrocarbons and related compounds to determine properties such as molecular orbitals, charge distribution, and reaction pathways. researchgate.netmdpi.comacs.org For instance, DFT has been used in studies involving branched alkanes and their interactions or transformations, providing insights into their behavior at a molecular level. mdpi.com The reactivity of hydrocarbons like this compound can be assessed through parameters derived from DFT calculations, although specific reactivity scales for this compound were found in the context of atmospheric reactivity modeling rather than detailed quantum chemical reaction mechanism studies. ucr.eduucr.edu